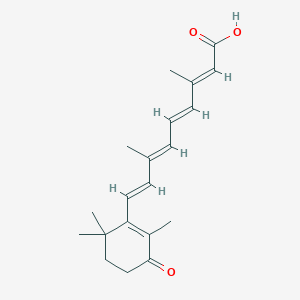

4-Oxoretinoic acid

Description

Contextualization within Retinoid Metabolism

The significance of at-4-oxo-RA is best understood within the broader context of retinoid metabolism, a tightly regulated process essential for numerous physiological functions, including embryonic development, immune function, and epithelial tissue maintenance. hmdb.caebi.ac.uk

All-trans-4-oxoretinoic acid is a primary and active metabolite of all-trans-retinoic acid. caymanchem.commedchemexpress.com The conversion of at-RA to at-4-oxo-RA is a key step in the catabolism of at-RA, a process that was initially thought to be solely for inactivation and clearance. nih.gov This metabolic transformation is primarily catalyzed by a family of cytochrome P450 enzymes, notably those from the CYP26 family (CYP26A1, CYP26B1, and CYP26C1). caymanchem.comnih.gov These enzymes hydroxylate at-RA at the C4 position, which is then further oxidized to form at-4-oxo-RA. mpg.de In human plasma, at-4-oxo-RA can be found, along with its 13-cis isomer, as a normal endogenous metabolite of vitamin A. researchgate.net

The metabolic journey to at-4-oxo-RA begins with vitamin A, or retinol (B82714). glpbio.com Retinol, obtained from the diet, undergoes a two-step oxidation process to become at-RA. researchgate.net First, retinol is reversibly oxidized to retinaldehyde by retinol dehydrogenases. bioscientifica.com Subsequently, retinaldehyde is irreversibly oxidized to at-RA by retinaldehyde dehydrogenases. bioscientifica.com Once formed, at-RA can then be metabolized into more polar compounds, including at-4-oxo-RA, as part of the body's mechanism to control the levels of active retinoids. mpg.debioscientifica.com Studies have shown that following administration of a high dose of retinol in animal models, at-4-oxo-RA is among the metabolites formed and transferred to the embryo. capes.gov.br

All-trans-4-oxoretinoic acid is a biologically active geometric isomer of retinoic acid. hmdb.camedchemexpress.com It is not merely an inert byproduct of at-RA breakdown. It has been shown to bind to and activate retinoic acid receptors (RARs), which are nuclear receptors that mediate the transcriptional effects of retinoids. caymanchem.commedchemexpress.com At-4-oxo-RA can induce gene transcription and has been shown to be functionally active in various cell types, including human skin cells. caymanchem.comresearchgate.net Its ability to modulate gene expression underscores its importance as a signaling molecule in its own right.

Table 1: Receptor Binding and Activation Data for at-4-oxo-RA

| Receptor | IC₅₀ (nM)¹ | EC₅₀ (nM)² |

|---|---|---|

| RARα | 59 | 33 |

| RARβ | 50 | 8 |

| RARγ | 142 | 89 |

¹IC₅₀ values represent the concentration required to displace 50% of a radiolabeled ligand in a binding assay. caymanchem.com ²EC₅₀ values represent the concentration required to elicit a half-maximal response in a reporter gene expression assay. caymanchem.com

Derivation from Vitamin A (Retinol) Metabolism

Historical Perspective on its Functional Characterization

The scientific view of at-4-oxo-RA has undergone a significant transformation over time, evolving from a perception of it as an inactive waste product to the recognition of its potent biological functions.

For a considerable period, the formation of at-4-oxo-RA from at-RA was largely considered to be a step in an inactivation pathway. nih.govresearchgate.net This viewpoint was based on the understanding that the conversion to more polar metabolites facilitates the elimination of at-RA from the body. mpg.de The accelerated metabolism of at-RA to at-4-oxo-RA was even implicated in the development of resistance to at-RA therapy in certain cancers. iarc.fr

Pioneering research in the early 1990s began to challenge the notion of at-4-oxo-RA as merely an inactive catabolite. Studies demonstrated that at-4-oxo-RA is, in fact, a highly active metabolite capable of modulating positional specification during embryonic development. nih.govoup.com Subsequent research has solidified its status as a functionally active retinoid. bioscientifica.com It has been shown to inhibit the proliferation of cancer cells and induce differentiation in leukemia cells, with potencies that are comparable to at-RA in some assays. caymanchem.comaacrjournals.org For instance, in NB4 promyelocytic leukemia cells, the concentration of 4-oxo-RA required to induce differentiation is achievable in humans undergoing at-RA therapy. aacrjournals.org This body of evidence has led to a paradigm shift, establishing at-4-oxo-RA as a key, and potent, player in the retinoid signaling cascade.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| all-trans-4-oxoretinoic acid |

| at-4-oxo-RA |

| all-trans-retinoic acid |

| at-RA |

| Vitamin A |

| Retinol |

| 13-cis-retinoic acid |

| Retinaldehyde |

| all-trans-4-hydroxy-retinoic acid |

| 18-hydroxy-retinoic acid |

| 5,6-epoxy-retinoic acid |

| all-trans-retinoyl β-glucuronide |

| 9-cis-retinoic acid |

| 5,6-epoxy-RA |

| 4-hydroxy-RA |

| 3,4-didehydro-RA |

| 4-oxoretinol (B14405) |

| 4-oxoretinal |

| Retinyl palmitate |

| all-trans-3,4-didehydroretinoic acid |

| 14-hydroxy-4,14-retroretinol |

| 4-oxo-13-cis-retinoic acid |

| all-trans-4-oxo-retinoyl-β-glucuronide |

| 13-cis-4-oxoretinoic acid |

| 4-oxo-RA |

| 4-OH-RA |

| oxoRAL |

| oxoROL |

| 4,4-Dimethyl-2-cyclohexen-1-one |

| HEX-1 |

Early Perceptions as an Inactivation Pathway

Significance in Retinoid Signaling Research

The discovery of at-4-oxo-RA's biological activity has shifted the understanding of retinoid metabolism from a simple deactivation pathway to a more intricate regulatory system. It was previously thought to be an inert end-product, but studies have demonstrated that it exhibits potent, isomer-specific transcriptional regulatory activity in human skin cells, such as epidermal keratinocytes and dermal fibroblasts. nih.govresearchgate.net

Key research findings highlight its significance:

Transcriptional Regulation: at-4-oxo-RA induces gene transcription by binding to nuclear retinoic acid receptors (RARs). medchemexpress.comglpbio.com It can bind to RARα, RARβ, and RARγ and activate the expression of reporter genes. caymanchem.com

Challenging the "Inactive Metabolite" Theory: Research has shown that at-4-oxo-RA is a highly active metabolite that can modulate positional specification in early embryos. nih.gov It binds effectively to RARβ and is present in early embryonic tissues, suggesting it plays a distinct physiological role from its parent compound, atRA. nih.gov

Cellular Activity: In various bioassays, at-4-oxo-RA has demonstrated significant biological activity, sometimes comparable to atRA. scirp.org It has been shown to enhance gap junctional communication in cells and regulate genes involved in growth and differentiation. researchgate.netglpbio.com For example, it can inhibit the proliferation of normal human mammary epithelial cells. researchgate.net

Distinct from atRA: The biological functions of at-4-oxo-RA can be independent of atRA. researchgate.net This suggests that the conversion of atRA to at-4-oxo-RA is not just for degradation but also for generating a metabolite with its own specific functions in regulating gene expression and cellular behavior. nih.govresearchgate.net

These findings underscore the importance of at-4-oxo-RA in the study of retinoid signaling, revealing a more complex metabolic and functional landscape than previously understood. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-FRCNGJHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865895 | |

| Record name | 4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-oxo-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38030-57-8 | |

| Record name | 4-Oxoretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38030-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxoretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXOTRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN45G18UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-oxo-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Biosynthesis and Metabolic Pathways of All Trans 4 Oxoretinoic Acid

Precursor Compounds

The generation of all-trans-4-oxoretinoic acid can be initiated from several key molecules within the retinoid and carotenoid families. The primary pathways involve the oxidative modification of all-trans-retinoic acid, the breakdown of the carotenoid canthaxanthin (B1668269), and the conversion from 4-oxoretinol (B14405).

Formation from all-trans-Retinoic Acid

The principal pathway for the biosynthesis of all-trans-4-oxoretinoic acid is the sequential oxidation of all-trans-retinoic acid (at-RA), the most biologically active metabolite of vitamin A. mdpi.com This process is a critical component of at-RA catabolism, ensuring the regulation of its intracellular levels.

The conversion occurs in a two-step enzymatic process:

Hydroxylation: The first and rate-limiting step is the hydroxylation of at-RA at the C-4 position of the cyclohexenyl ring to form all-trans-4-hydroxy-retinoic acid (at-4-OH-RA). This reaction is primarily catalyzed by specific cytochrome P450 enzymes. nih.govnih.gov

Oxidation: The intermediate, at-4-OH-RA, is subsequently oxidized to all-trans-4-oxoretinoic acid. nih.gov Research indicates that this second step is not catalyzed by the same enzymes responsible for the initial hydroxylation. Studies in human liver microsomes suggest this conversion is mediated by a microsomal alcohol dehydrogenase and is dependent on the cofactor NAD+. nih.gov

This metabolic cascade transforms at-RA into more polar metabolites, which was initially considered a simple inactivation pathway. However, it is now established that all-trans-4-oxoretinoic acid itself is a biologically active retinoid that can bind to and activate retinoic acid receptors (RARs). nih.govcaymanchem.com

Generation from Canthaxanthin

All-trans-4-oxoretinoic acid can also be generated from canthaxanthin, a xanthophyll carotenoid characterized by two keto groups at the 4 and 4' positions of its β-ionone rings. nih.gov Canthaxanthin is considered a precursor, and its biological activity, particularly in inducing gap junctional communication, is attributed at least in part to its conversion into active metabolites like all-trans-4-oxoretinoic acid. nih.gov

The metabolic conversion is thought to occur via cleavage of the canthaxanthin molecule. While the precise enzymatic machinery is a subject of ongoing research, evidence points towards the involvement of carotenoid cleavage oxygenases. Specifically, the enzyme β-carotene 9',10'-oxygenase (CMO2 or BCO2) is known to cleave carotenoids with 4-oxo substituted rings. mdpi.com This cleavage can be either central or eccentric. Central cleavage of canthaxanthin would theoretically yield two molecules of retinal, which can then be metabolized to retinoic acid and subsequently to 4-oxoretinoic acid. Eccentric cleavage can produce various apo-canthaxanthinoic acids, and it is proposed that the major biological effects are mediated by products of central cleavage. nih.gov Studies have identified all-trans-4-oxoretinoic acid as a decomposition product of canthaxanthin. nih.gov

Formation from 4-Oxoretinol (4-oxo-ROL)

Another biosynthetic route to all-trans-4-oxoretinoic acid is from its corresponding alcohol, all-trans-4-oxoretinol (at-4-oxo-ROL). This pathway highlights the intricate redox reactions within the retinoid metabolic network.

Studies have shown that when human mammary epithelial cells are treated with at-4-oxo-ROL, all-trans-4-oxoretinoic acid is detected intracellularly, indicating a direct conversion. mdpi.com However, the specific enzymes responsible for this oxidation step from the alcohol (4-oxo-ROL) to the carboxylic acid (4-oxo-RA) in this context are not fully characterized. In other cell types, such as embryonic stem cells, the metabolism of retinol (B82714) to 4-oxoretinol occurs, but its subsequent oxidation to this compound is not observed. pnas.org Furthermore, some research suggests that 4-oxoretinol can exert its biological effects directly without being converted to the acid form. pnas.org This suggests that the conversion of 4-oxoretinol to this compound may be a cell-type-specific or context-dependent metabolic pathway.

Enzymatic Biotransformation

The synthesis of all-trans-4-oxoretinoic acid is governed by a select group of enzymes, primarily from the cytochrome P450 superfamily. These enzymes are crucial for maintaining retinoid homeostasis.

Cytochrome P450 (CYP) Isoforms Involved

The initial and pivotal step in the conversion of all-trans-retinoic acid to all-trans-4-oxoretinoic acid—the 4-hydroxylation—is catalyzed by several cytochrome P450 isoforms. While many CYPs can metabolize at-RA, the CYP26 family is considered to have the most significant physiological role due to its high affinity and specificity for retinoids. bioscientifica.com

However, other CYP isoforms have also been identified as capable of catalyzing the 4-hydroxylation of at-RA. These include members of the CYP1A, CYP2C, and CYP3A families. caymanchem.comwustl.edu

Table 1: Key Cytochrome P450 Isoforms in all-trans-Retinoic Acid 4-Hydroxylation

| CYP Isoform | Primary Function in Pathway | Reference |

|---|---|---|

| CYP26A1 | Major enzyme for at-RA 4-hydroxylation; high affinity and efficiency. | nih.govnih.gov |

| CYP26B1 | Catalyzes 4-hydroxylation of at-RA. | scispace.com |

| CYP26C1 | Metabolizes at-RA, with a higher preference for 9-cis-RA. | nih.gov |

| CYP1A1 | Involved in the formation of at-4-OH-RA. | caymanchem.com |

| CYP2C8 | Demonstrates high catalytic efficiency for at-RA 4-hydroxylation in human liver microsomes. | wustl.edu |

| CYP3A4 | Contributes to at-RA 4-hydroxylation. | wustl.edu |

| CYP3A7 | Involved in the formation of at-4-oxo-RA from at-RA. | caymanchem.com |

As mentioned previously, the subsequent oxidation of 4-hydroxy-retinoic acid to 4-oxo-retinoic acid appears to be catalyzed not by a P450 enzyme, but by an NAD+-dependent microsomal alcohol dehydrogenase. nih.gov

Among the cytochrome P450 enzymes, CYP26A1 is the most extensively studied and is considered the principal enzyme responsible for the catabolism of all-trans-retinoic acid in many tissues. nih.govnih.gov It is a retinoic acid-inducible enzyme, meaning that at-RA can upregulate the expression of the very enzyme that degrades it, forming a tight negative feedback loop to control its own concentration. bioscientifica.com

The primary role of CYP26A1 is to catalyze the hydroxylation of at-RA to form 4-hydroxy-retinoic acid. nih.govscispace.com There has been some discrepancy in the literature regarding its role in the direct formation of 4-oxo-retinoic acid. While some sources initially suggested CYP26A1 converts at-RA to 4-oxo-RA, mpg.de more detailed mechanistic studies have clarified its function. pnas.orgnih.gov These studies demonstrate that CYP26A1 does not directly catalyze the oxidation of 4-hydroxy-retinoic acid to 4-oxo-retinoic acid. nih.gov In fact, while it does not form 4-oxo-atRA, CYP26A1 is capable of metabolizing and depleting 4-oxo-atRA, further cementing its role as a key enzyme in the clearance of active retinoids. nih.gov

CYP3A7

Oxidative Metabolism Pathways

The generation of at-4-oxo-RA from atRA is an oxidative process. bioscientifica.com The primary pathway involves two key steps:

4-Hydroxylation : The initial and rate-limiting step is the hydroxylation of the ionone (B8125255) ring of all-trans-retinoic acid at the 4-position, creating all-trans-4-hydroxy-retinoic acid. bioscientifica.com This reaction is catalyzed by several cytochrome P450 enzymes, most notably the CYP26 family. bioscientifica.comkarger.com

Oxidation to a Ketone : The hydroxyl group of at-4-OH-RA is then oxidized to a keto group, yielding all-trans-4-oxoretinoic acid. nih.gov This second oxidative step can also be mediated by CYP26 enzymes. bioscientifica.com Some earlier reports suggested the involvement of an alcohol dehydrogenase, but the role of CYPs in this step is now more clearly understood. nih.govbioscientifica.com

In addition to oxidation, atRA can undergo isomerization to form compounds like 13-cis-retinoic acid, which can also be metabolized to its own 4-oxo derivative, 13-cis-4-oxoretinoic acid. oup.comiarc.fr

Regulation of at-4-oxo-RA Levels

The concentration of at-4-oxo-RA in biological systems is tightly controlled through a complex interplay of synthesis and degradation, which is essential for maintaining retinoid balance and proper cellular function.

Cellular Homeostasis and Retinoid Balance

Maintaining retinoid homeostasis is critical for health, as both deficiency and excess of vitamin A and its metabolites can be detrimental. bioscientifica.com The cellular levels of atRA are meticulously regulated by balancing its biosynthesis, transport, and catabolism into metabolites like at-4-oxo-RA. nih.gov

A key homeostatic mechanism is a negative feedback loop involving the CYP26 enzymes. bioscientifica.com High levels of atRA induce the transcription of the CYP26A1 gene, leading to increased production of the CYP26A1 enzyme. bioscientifica.com This enzyme then accelerates the catabolism of atRA into 4-hydroxylated and 4-oxo forms, thereby reducing atRA concentrations back to a baseline level. bioscientifica.com

The discovery that at-4-oxo-RA is not merely an inactive waste product but possesses its own biological and transcriptional regulatory activities adds another layer of complexity to this homeostatic balance. nih.govresearchgate.net The cell must therefore manage the levels of both atRA and at-4-oxo-RA to ensure appropriate gene expression and cellular responses. nih.gov

Factors Influencing its Concentration in Biological Systems

Several factors can influence the concentration of all-trans-4-oxoretinoic acid and its precursors in the body.

| Factor | Effect | Mechanism |

| All-trans-retinoic acid (atRA) | Induces its own metabolism | Upregulates the expression of CYP26A1 and other metabolizing enzymes. bioscientifica.comnih.gov |

| CYP Inducers (e.g., rifampicin) | Enhance atRA metabolism | Increase the activity of CYP3A enzymes, leading to higher production of metabolites. nih.gov |

| CYP Inhibitors (e.g., liarozole, alpha-naphthoflavone) | Inhibit atRA metabolism | Block the activity of P450 enzymes, reducing the formation of 4-hydroxy and 4-oxo metabolites. nih.govresearchgate.net |

| Retinol Availability | Affects RBP4 secretion | Absence of retinol prevents the secretion of its transport protein (RBP4) from the liver, impacting retinoid distribution. mdpi.com |

| Brain Signaling | Regulates whole-body homeostasis | The hypothalamus can sense retinoid levels and influence their distribution and storage in the liver. nutraingredients.comnih.gov |

| Isomer Administration | Alters metabolite profile | Administration of 13-cis-retinoic acid leads to elevated plasma levels of both 13-cis-4-oxoretinoic acid and all-trans-4-oxoretinoic acid. iarc.fr |

Endogenous concentrations are also maintained within a specific range. In healthy, fasting individuals, the plasma concentration of all-trans-retinoic acid is approximately 4-14 nmol/L, while the mean concentration of a related metabolite, 13-cis-4-oxoretinoic acid, is around 11.7 nmol/L. iarc.frwho.int

Iii. Molecular Mechanisms of Action

Nuclear Retinoic Acid Receptor (RAR) Interactions

All-trans-4-oxoretinoic acid directly binds to the three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ. caymanchem.comlipidmaps.org This binding initiates a cascade of molecular events that ultimately alters gene expression.

The affinity of all-trans-4-oxoretinoic acid for the different RAR subtypes varies, suggesting a potential for subtype-selective gene regulation.

Studies have shown that all-trans-4-oxoretinoic acid binds effectively to RARα. pnas.org In radioligand binding assays, the reported half-maximal inhibitory concentration (IC50) for all-trans-4-oxoretinoic acid binding to RARα is 59 nM. caymanchem.comlipidmaps.org Another study reported an IC50 value of 606 nM for the binding of all-trans-4-hydroxy-retinoic acid to RARα, a closely related metabolite. lipidmaps.orgcaymanchem.com

All-trans-4-oxoretinoic acid demonstrates a strong binding affinity for RARβ. nih.govpnas.org Reported IC50 values from radioligand binding assays are 50 nM. caymanchem.comlipidmaps.org This indicates a potent interaction with this particular receptor subtype. For comparison, the related compound all-trans-4-hydroxy-retinoic acid has a reported IC50 of 298 nM for RARβ. lipidmaps.orgcaymanchem.com

The binding affinity of all-trans-4-oxoretinoic acid for RARγ is comparatively lower than for RARα and RARβ. pnas.org The reported IC50 value for RARγ is 142 nM. caymanchem.comlipidmaps.org This weaker interaction is also observed with all-trans-4-hydroxy-retinoic acid, which has an IC50 of 892 nM for RARγ. lipidmaps.orgcaymanchem.com

Interactive Data Table: Binding Affinities (IC50) of all-trans-4-oxoretinoic acid to RAR Subtypes

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) |

| all-trans-4-oxoretinoic acid | 59 caymanchem.comlipidmaps.org | 50 caymanchem.comlipidmaps.org | 142 caymanchem.comlipidmaps.org |

| all-trans-4-hydroxy-retinoic acid | 606 lipidmaps.orgcaymanchem.com | 298 lipidmaps.orgcaymanchem.com | 892 lipidmaps.orgcaymanchem.com |

Upon binding to RARs, all-trans-4-oxoretinoic acid induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of gene transcription. ambeed.commedchemexpress.com This process is the fundamental mechanism by which this retinoid exerts its biological effects. Research has shown that all-trans-4-oxoretinoic acid can activate transcription through all three RAR subtypes. pnas.org In COS-7 cells expressing the different RAR subtypes, all-trans-4-oxoretinoic acid induced the expression of a luciferase reporter gene with half-maximal effective concentrations (EC50) of 33 nM for RARα, 8 nM for RARβ, and 89 nM for RARγ. caymanchem.comlipidmaps.org This demonstrates its capacity to function as a transcriptional activator.

Interactive Data Table: Transcriptional Activation (EC50) of RAR Subtypes by all-trans-4-oxoretinoic acid

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) |

| all-trans-4-oxoretinoic acid | 33 caymanchem.comlipidmaps.org | 8 caymanchem.comlipidmaps.org | 89 caymanchem.comlipidmaps.org |

RARβ

Induction of Gene Transcription via RARs

Retinoid X Receptor (RXR) Considerations

The biological effects of retinoids are largely mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govcambridge.org All-trans-4-oxoretinoic acid (at-4-oxo-RA), an active metabolite of vitamin A, primarily induces gene transcription by binding to RARs. medchemexpress.commedchemexpress.com Its interaction with RXRs, however, is significantly more limited.

Lack of Direct Binding or Transcriptional Activation by RXRs

Research indicates that at-4-oxo-RA is not a direct or potent activator of RXRs. uci.edu Studies using competitive binding assays have demonstrated that at-4-oxo-RA is a very poor competitor for RXR binding when compared to established RXR ligands like 9-cis-retinoic acid. pnas.org Similarly, its ability to transcriptionally activate RXRs is weak. pnas.org In experiments using chimeric receptors, at-4-oxo-RA was found to activate GAL4-RXR constructs only feebly, to a level comparable with other non-RXR ligands like all-trans-retinoic acid. pnas.orgresearchgate.net This suggests that at-4-oxo-RA does not function as an agonist for RXR homodimers, which is a key signaling pathway for certain RXR-specific ligands. pnas.orgnih.gov Furthermore, all-trans-4-oxoretinol (a precursor) was shown to activate RARs but not RXRs. uci.edunih.gov

Table 1: Comparative Ligand Activity on Retinoid X Receptors (RXRs) This table summarizes the relative inability of all-trans-4-oxoretinoic acid to activate RXRs as homodimers, in contrast to the potent activation by 9-cis-retinoic acid. Data is based on transactivation assays using chimeric GAL4-RXR receptors.

| Compound | Receptor Target | Relative Activation | Finding |

| all-trans-4-oxoretinoic acid | RXRα, RXRβ, RXRγ | Weak pnas.orgresearchgate.net | Does not potently activate RXR homodimers. pnas.org |

| all-trans-retinoic acid | RXRα, RXRβ, RXRγ | Weak pnas.org | Considered a non-RXR ligand in this context. pnas.org |

| 9-cis-retinoic acid | RXRα, RXRβ, RXRγ | Strong | Potent activator of RXR homodimers. nih.gov |

Formation of RAR/RXR Heterodimers

While at-4-oxo-RA does not effectively activate RXRs directly, it exerts its influence through RAR/RXR heterodimers, which are recognized as the primary functional units for transducing the majority of retinoid signals in vivo. cambridge.orgoup.com In this partnership, RXR often acts as a silent partner when paired with RAR. The binding of a ligand to the RAR subunit of the heterodimer is the critical step for transcriptional activation of target genes. oup.comnih.gov

All-trans-4-oxoretinoic acid functions as a ligand that activates only the RAR portion of the RAR/RXR heterodimer. pnas.org This mode of action contrasts with ligands like 9-cis-retinoic acid, which can bind to and activate both the RAR and RXR subunits, leading to a synergistic activation. nih.govnih.gov The specificity of at-4-oxo-RA for the RAR subunit within the heterodimer provides a mechanism for fine-tuning the retinoid response, allowing for the activation of a specific subset of retinoid-responsive genes. nih.govnih.gov The ultimate biological response to the ligand is determined not just by the receptor itself, but by the specific context of the receptor-DNA complex. nih.gov

Cellular Signaling Pathways Modulated by at-4-oxo-RA

Beyond its interaction with nuclear receptors, at-4-oxo-RA influences cellular physiology by modulating intercellular signaling pathways, most notably gap junctional intercellular communication (GJIC).

Enhancement of Gap Junctional Communication

Gap junctions are intercellular channels, formed by proteins called connexins, that allow for the direct exchange of ions and small signaling molecules between adjacent cells. plos.orgkarger.com This form of communication is vital for controlling cell growth and differentiation, and its enhancement is often correlated with cancer chemopreventive action. plos.orgnih.gov

Studies have demonstrated that at-4-oxo-RA is a potent inducer of gap junctional communication. nih.govresearchgate.net In C3H/10T1/2 murine fibroblasts, at-4-oxo-RA was shown to significantly enhance cell-to-cell communication. nih.govresearchgate.net This functional enhancement is directly linked to the upregulation of the primary protein component of these channels, connexin 43 (Cx43). The increased communication was accompanied by a corresponding increase in the expression of connexin 43 mRNA. nih.govresearchgate.net This finding establishes a clear molecular basis for the observed improvement in GJIC, indicating that at-4-oxo-RA modulates this pathway at the level of gene expression. nih.gov The ability of retinoids in general to upregulate Cx43 is considered a key part of their biological activity. nih.govtandfonline.com

Table 2: Effect of all-trans-4-oxoretinoic acid on Gap Junctional Communication This table details the findings from a study on C3H/10T1/2 murine fibroblasts, illustrating the compound's positive effect on intercellular communication and the underlying molecular changes.

| Experimental Model | Parameter Measured | Observed Effect of at-4-oxo-RA | Reference |

| C3H/10T1/2 murine fibroblasts | Gap Junctional Communication | Enhancement nih.govresearchgate.net | nih.govresearchgate.net |

| C3H/10T1/2 murine fibroblasts | Connexin 43 (Cx43) mRNA Expression | Increased nih.govresearchgate.net | nih.govresearchgate.net |

Iv. Physiological and Developmental Roles

Embryonic Development and Patterning

All-trans-4-oxoretinoic acid is a crucial signaling molecule during embryogenesis, where it is involved in establishing the body plan. nih.govnih.gov It is an endogenous RAR ligand found in early Xenopus embryos and is considered one of the predominant bioactive retinoids during early development, alongside related compounds like 4-oxoretinol (B14405) and 4-oxoretinaldehyde. pnas.orguci.edu

Contrary to its initial classification as an inactive metabolite, all-trans-4-oxoretinoic acid is a potent modulator of positional specification in early embryonic development. nih.gov Studies in Xenopus laevis embryos have demonstrated that it is a highly active metabolite capable of influencing the anteroposterior body axis. nih.govpnas.org This activity is linked to its ability to bind avidly to and activate RARβ, a key receptor in the retinoid signaling pathway. nih.gov The distinct activities of all-trans-4-oxoretinoic acid compared to its parent compound, atRA, suggest that specific retinoid ligands may regulate different physiological processes in vivo. nih.gov In some contexts, all-trans-4-oxoretinoic acid has been reported to be even more active than atRA in modulating positional specification. aacrjournals.org

The metabolic interplay within the embryo is critical for this regulation. In Xenopus gastrula embryos, all-trans-4-oxoretinoic acid can be isomerized to 9-cis-4-oxo-retinoic acid, a metabolite that can activate both RARs and retinoid X receptors (RXRs) in RAR-RXR heterodimers, further highlighting the complexity of retinoid signaling in patterning. pnas.org Additionally, the levels of atRA and its metabolite all-trans-4-oxoretinoic acid are dynamically regulated during development, with the expression of the catabolizing enzyme Cyp26c1 correlating with a decrease in atRA levels and a corresponding increase in all-trans-4-oxoretinoic acid. biologists.com

Table 1: Endogenous Retinoid Levels in Wild-Type Xenopus Embryos Data represents mean levels from groups of 130 embryos.

| Developmental Stage | all-trans-Retinoic Acid (at-RA) (pg/embryo) | all-trans-4-oxo-Retinoic Acid (4-oxo-RA) (pg/embryo) |

| Stage 9 | ~0.11 | ~0.02 |

| Stage 10.5 | ~0.12 | ~0.03 |

| Stage 13 | ~0.06 | ~0.07 |

| Source: Adapted from developmental biology research data. biologists.com |

Exogenous application of retinoids during embryogenesis is known to cause developmental abnormalities, including axial truncation. All-trans-4-oxoretinoic acid and its related metabolite, 4-oxoretinol, are active in causing dose-dependent progressive axial truncation when administered to Xenopus embryos at the blastula stage. nih.govresearchgate.netnih.govebi.ac.uk This teratogenic effect underscores the compound's potent biological activity and the importance of tightly regulating its concentration during development. nih.govoup.com In comparative studies, 4-oxo-all-trans-RA was found to be a potent dysmorphogen, with exposure producing effects similar to its parent compound, atRA, confirming its role as a highly active metabolite in developmental processes. oup.com

Modulation of Positional Specification

Cellular Differentiation Processes

All-trans-4-oxoretinoic acid plays a significant role in directing the differentiation of various cell types, moving beyond its function in embryogenesis to influence cellular fate in adult tissues. researchgate.netnih.gov Its ability to regulate gene transcription allows it to control processes ranging from skin maintenance to the formation of blood cells. researchgate.netfrontiersin.org

In human skin cells, all-trans-4-oxoretinoic acid is not an inert end-product but a functionally active molecule. nih.govresearchgate.net It displays strong, isomer-specific transcriptional regulatory activity in normal human epidermal keratinocytes (NHEKs). nih.govresearchgate.net This activity influences the expression of numerous genes and proteins involved in cellular growth, differentiation, and inflammation. researchgate.net The biological function of all-trans-4-oxoretinoic acid in keratinocytes can be independent of its parent molecule, atRA. researchgate.net The compound's effects are part of the broader regulatory system that modulates the physiological and pharmacological actions of retinoids in the skin, which are essential for continuous epidermal maintenance. researchgate.net While physiological retinoid signaling typically inhibits the proliferation of epidermal keratinocytes, high doses can promote it. encyclopedia.pub Retinoids, in general, can also induce apoptosis in keratinocytes through various signaling pathways. encyclopedia.pub

The regulation of hematopoietic stem cell (HSC) fate is a complex process involving the bone marrow microenvironment. nih.gov Retinoic acid signaling is a key component of this regulation. nih.govmdpi.com A non-classical retinoic acid signaling pathway has been identified as crucial for maintaining HSC identity. researchgate.net In this pathway, the enzyme Cyp26b1, traditionally seen as limiting RA effects, is essential for producing all-trans-4-oxoretinoic acid. frontiersin.orgresearchgate.net This metabolite, in turn, transmits signals through the retinoic acid receptor beta (RARβ) to maintain the stem cell state. frontiersin.orgresearchgate.net

This finding suggests that the maintenance of mouse HSCs relies on the production of all-trans-4-oxoretinoic acid. frontiersin.orgfrontiersin.org In contrast, the conversion of retinaldehyde to atRA by the enzyme ALDH is associated with promoting HSC differentiation. frontiersin.orgfrontiersin.org Therefore, all-trans-4-oxoretinoic acid appears to play a specific role in supporting HSC stemness and self-renewal, distinct from the differentiation-promoting effects of atRA. researchgate.netfrontiersin.org In human HSCs, RA signaling is also critical, with inhibition of the pathway helping to maintain cells in a primitive, undifferentiated state during ex vivo expansion. mdpi.com

All-trans-4-oxoretinoic acid, along with atRA and 4-oxoretinol, inhibits the proliferation of normal human mammary epithelial cells (HMECs). researchgate.netebi.ac.uknih.gov Gene expression analysis reveals that all-trans-4-oxoretinoic acid's related precursor, 4-oxoretinol, modulates gene expression in pathways closely related to those affected by atRA. researchgate.netnih.govnih.gov This indicates that these metabolites regulate some of the same target genes to exert their biological effects. nih.govebi.ac.uknih.gov The mechanism by which these compounds inhibit proliferation involves the regulation of genes that control cell growth. nih.gov

Table 2: Examples of Genes Modulated by Retinoids in Human Mammary Epithelial Cells

| Gene Symbol | Gene Name | Function |

| ABCG1 | ATP-binding cassette G1 | Cholesterol transport |

| ADRB2 | Adrenergic receptor beta 2 | G-protein coupled receptor signaling |

| RAC2 | Ras-related C3 botulinum toxin substrate 2 | Signal transduction, cell motility |

| SDR1 | Short-chain dehydrogenase/reductase 1 | Metabolic processes |

| Source: Based on gene expression profiling studies. researchgate.netnih.govnih.gov |

Role in Hematopoietic Stem Cell Self-Renewal and Differentiation

Potential in Adult Tissue Homeostasis

All-trans-4-oxoretinoic acid (4-oxo-ATRA), once largely considered an inactive breakdown product of all-trans-retinoic acid (ATRA), is now recognized for its functional roles in the maintenance of adult tissues. researchgate.netnih.gov Retinoids, as a class, are crucial regulators of gene expression essential for the maintenance of epithelial tissues and immune function in adults. wikipedia.orgcapes.gov.br The homeostasis of retinoids involves a finely tuned balance of synthesis, transport, and catabolism, where enzymes like the cytochrome P450 family 26 (CYP26) convert ATRA into oxidized forms, including 4-oxo-ATRA. bioscientifica.comnih.gov This metabolic conversion is a key aspect of regulating the levels of biologically active retinoids within specific cells, ensuring proper physiological function. capes.gov.brbioscientifica.com Emerging research highlights that 4-oxo-ATRA is not merely a catabolite but an active signaling molecule in its own right, particularly in the context of skin and the immune system. researchgate.netbioscientifica.com

All-trans-4-oxoretinoic acid is a functionally active metabolite in human skin cells, playing a significant role in maintaining skin homeostasis. researchgate.netnih.gov Contrary to its historical classification as an inert catabolic product, research has demonstrated that 4-oxo-ATRA possesses potent and isomer-specific transcriptional regulatory activity in both normal human epidermal keratinocytes (NHEKs) and dermal fibroblasts. researchgate.netnih.gov This activity influences a variety of effects on gene transcription that regulate growth, differentiation, and inflammation in skin cells. nih.gov

Studies using gene and protein expression profiling have identified numerous genes and proteins that are modulated by 4-oxo-ATRA. nih.gov These include genes for enzymes involved in the biotransformation of other critical molecules like corticosteroids, as well as structural and transport proteins that are fundamental for skin homeostasis. nih.gov For instance, at a concentration of 1 µM, 4-oxo-ATRA has been shown to increase the protein levels of cytokeratin 7 (CK-7) and cytokeratin 19 (CK-19) in human epidermal keratinocytes, proteins involved in the structural integrity of epithelial cells. caymanchem.com This evidence underscores that the metabolic transformation of ATRA to 4-oxo-ATRA is a pharmacologically significant event within the skin, expanding the understanding of how retinoid actions are modulated in this vital organ. nih.gov The compound's ability to regulate gene expression independently of its parent molecule, ATRA, points to a direct role in the continuous process of epidermal maintenance. researchgate.net

Table 1: Effects of all-trans-4-oxoretinoic acid on Human Skin Cells

| Cell Type | Finding | Affected Genes/Proteins | Reference |

| Normal Human Epidermal Keratinocytes (NHEKs) & Dermal Fibroblasts | Exhibits strong and isomer-specific transcriptional regulatory activity. | Genes for enzymes (retinoid, corticosteroid, antioxidant biotransformation), structural proteins, transport proteins. | nih.gov |

| Human Epidermal Keratinocytes | Increased protein levels. | Cytokeratin 7 (CK-7), Cytokeratin 19 (CK-19). | caymanchem.com |

The activity of endogenous retinoids in adult tissues is significantly linked to the function of the immune system. wikipedia.org All-trans-4-oxoretinoic acid, as an active metabolite of ATRA, contributes to the modulation of immune responses. researchgate.netcambridge.org The concentration of retinoic acid in tissues is tightly controlled by CYP26 enzymes, which catalyze its conversion to oxidized forms like 4-oxo-ATRA, thereby preventing accumulation and maintaining optimal levels for physiological performance. nih.gov This metabolic regulation is crucial, as retinoids influence a wide array of immune processes. cambridge.org

Research indicates that 4-oxo-ATRA is a potent activator of retinoic acid receptors (RARs), which are nuclear receptors that control the transcription of numerous genes relevant to the immune response. cambridge.orgcambridge.org Retinoic acid signaling is known to modulate the differentiation of T helper cells, such as Th17 and regulatory T cells (Tregs), and to stimulate the proliferation of T-lymphoid cells. researchgate.netcambridge.orgcambridge.org Conversely, physiological levels of ATRA can inhibit the proliferation of B-cells and their precursors. cambridge.orgcambridge.org

More specifically, recent findings have identified a critical role for 4-oxo-RA in maintaining the dormancy of hematopoietic stem cells (HSCs), the precursors to all immune cells. bioscientifica.com This function is essential for the long-term preservation of the hematopoietic system. bioscientifica.com While many studies focus on the broader effects of ATRA, the evidence points to its metabolites, including 4-oxo-ATRA, having distinct and important roles. For example, while both all-trans-RA and 9-cis-RA can enhance Th2 responses, the differentiation is mediated through different receptor pathways, highlighting the complexity of retinoid signaling in immunity. mdpi.com

Table 2: Research Findings on the Immunomodulatory Roles of Retinoids

| Immune Cell/Process | Effect of Retinoids (including ATRA and its metabolites) | Specific Finding Related to 4-oxo-ATRA | Reference |

| Hematopoietic Stem Cells (HSCs) | Regulation of stem cell function and maintenance. | 4-oxo-RA is a required ligand for the maintenance of HSC dormancy. | bioscientifica.com |

| T-Lymphoid Cells | Stimulation of proliferation and differentiation. | 4-oxo-ATRA is a potent activator of RARs, which mediate these effects. | cambridge.orgcambridge.org |

| B-Lymphoid Cells | Inhibition of proliferation of B-cells and B-cell precursors. | RAR activation by retinoids like 4-oxo-ATRA is central to this inhibition. | cambridge.orgcambridge.org |

| T Helper Cell Differentiation | Modulates differentiation into Th17, Treg, and Th2 cells. | While not isolating 4-oxo-ATRA's specific role in Th differentiation, it is an active RAR ligand involved in the general process. | researchgate.netmdpi.com |

V. Pathological and Clinical Implications in Research

Cancer Research

The involvement of all-trans-4-oxoretinoic acid in cancer is a prominent area of investigation, with studies focusing on its effects on cell proliferation, its role in treatment resistance, and its potential as a chemopreventive agent.

All-trans-4-oxoretinoic acid has demonstrated the ability to inhibit the growth of various cancer cell lines. nih.govaacrjournals.org This antiproliferative activity is a key focus of research into its potential as an anti-cancer agent. For instance, in the human promyelocytic leukemia cell line NB4, all-trans-4-oxoretinoic acid at a concentration of 1 μM inhibited cell growth by 69–78% after 120 hours and induced a blockage in the G1 phase of the cell cycle. aacrjournals.org

Studies on MCF-7 human breast cancer cells have shown that all-trans-4-oxoretinoic acid can significantly inhibit their proliferation. nih.govnih.gov This effect is concentration-dependent, observed at concentrations ranging from 10⁻¹¹ M to 10⁻⁶ M. nih.gov At concentrations of 10⁻⁸ M and 10⁻⁷ M, its antiproliferative activity is comparable to that of its parent compound, all-trans-retinoic acid (ATRA). nih.gov However, at a higher concentration of 10⁻⁶ M, it is less potent than ATRA. nih.gov

Interactive Data Table: Antiproliferative Activity in MCF-7 Cells

| Compound | Concentration (M) | Proliferation Inhibition |

| all-trans-4-oxoretinoic acid | 10⁻¹¹ - 10⁻⁶ | Significant |

| all-trans-retinoic acid (ATRA) | 10⁻¹¹ - 10⁻⁶ | Significant |

| Comparison at 10⁻⁸ M & 10⁻⁷ M | Equal Potency | |

| Comparison at 10⁻⁶ M | 4-oxo-ATRA less potent |

The metabolism of ATRA, including its conversion to all-trans-4-oxoretinoic acid, is implicated in the development of resistance to retinoid-based cancer therapies. aacrjournals.orgmdpi.com The enzyme CYP26A1 is a key player in the breakdown of ATRA, and its increased activity can lead to lower intracellular levels of ATRA, thereby reducing its therapeutic effect. mdpi.comkarger.com This accelerated metabolism is considered a significant factor in the failure of ATRA to induce remission in some cancer patients. who.int In some cases, colorectal tumors exhibit increased degradation of ATRA to 4-oxo-retinoic acid via CYP26A1, contributing to retinoid resistance. wjgnet.com

All-trans-4-oxoretinoic acid has shown promise in cancer chemoprevention studies. scirp.orgnih.gov It has demonstrated significant activity in various bioassays used to predict chemopreventive potential. scirp.orgnih.gov In a hamster tracheal organ culture assay, it was found to be highly active. nih.gov Furthermore, in several in vivo and in vitro bioassays, including the mouse skin tumor promoter-induced ornithine decarboxylase (ODC) enzyme assay, all-trans-4-oxoretinoic acid was consistently more active than many synthetic retinoid derivatives. scirp.org

Role in Retinoid Resistance and Cancer Treatment Efficacy

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

Research suggests that retinoid signaling pathways are relevant to the pathology of neurodegenerative diseases like Alzheimer's. nih.govfrontiersin.orgresearchgate.net While much of the research has focused on ATRA, the biological activity of its metabolites, including all-trans-4-oxoretinoic acid, is an area of growing interest. nih.govnih.gov Disturbed retinoic acid signaling is linked to several pathological mechanisms in the brain, including neuroinflammation and neurodegeneration. frontiersin.orgresearchgate.net Retinoids, in general, are being explored for their potential neuroprotective effects, such as reducing amyloid aggregation and neuroinflammation. frontiersin.org Given that all-trans-4-oxoretinoic acid is a biologically active metabolite of ATRA, understanding its specific roles in the central nervous system is a crucial next step. medchemexpress.comnih.gov

Teratogenicity Studies

All-trans-4-oxoretinoic acid has been identified as a potent teratogen. nih.govnih.gov Studies in mice have shown that it is extremely teratogenic, causing birth defects such as cleft palate. nih.gov The teratogenic effects of all-trans-4-oxoretinoic acid are qualitatively similar to those of its parent compound, ATRA. nih.gov However, a higher concentration of all-trans-4-oxoretinoic acid is required to elicit the same level of dysmorphogenic effects compared to ATRA. nih.gov The placental transfer of all-trans-retinoic acid and its metabolites is a significant factor in their teratogenicity. nih.gov The conversion of other retinoids, such as 13-cis-retinoic acid, to the more teratogenic all-trans isomers, including all-trans-4-oxoretinoic acid, is thought to play a major role in their developmental toxicity. nih.govresearchgate.net

Interactive Data Table: Relative Dysmorphogenic Potency in Rat Embryos

| Compound | Relative Concentration for Similar Effect |

| all-trans-retinoic acid | 1x |

| all-trans-4-oxoretinoic acid | 2x |

| 4-oxo-13-cis-retinoic acid | ~10x |

| all-trans-retinoyl-beta-glucuronide | 16x |

Zebrafish Embryo Models

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the teratogenic effects of retinoids, including all-trans-4-oxoretinoic acid. nih.gov The optical transparency of zebrafish embryos allows for real-time observation of organ development, making it an ideal system for screening and characterizing developmental toxicants. nih.gov

Exposure of zebrafish embryos to all-trans-4-oxoretinoic acid and other retinoids can induce a range of concentration-dependent malformations. nih.gov Research has shown that all-trans-4-oxoretinoic acid is teratogenic to zebrafish embryos, with a reported EC50 (the concentration causing effects in 50% of the population) of 8.1 nM. lipidmaps.org

Observed malformations in zebrafish embryos exposed to retinoids often include:

Craniofacial defects: These can manifest as deformities in the brain, including anophthalmy (absence of one or both eyes), microcephaly (abnormally small head), and acephaly (absence of a head). nih.gov

Otic vesicle and otolith abnormalities: Duplication of the otic placodes (structures that form the inner ear) and otoliths (ear stones) are common findings. nih.gov

Axial defects: A shortened and bent tail is a characteristic malformation. nih.gov

Edema: Swelling caused by excess fluid retention is frequently observed. nih.gov

The zebrafish model is also instrumental in understanding the molecular mechanisms underlying retinoid teratogenicity. For instance, studies have shown that teratogenic doses of retinoic acid can lead to a rapid and prolonged upregulation of Cyp26a1, an enzyme involved in retinoic acid catabolism. nih.gov This disruption of retinoic acid homeostasis is thought to be a key factor in the resulting developmental abnormalities. nih.gov Furthermore, research indicates that the knockdown of all three cyp26 enzymes (cyp26a1, b1, and c1) in zebrafish is required to produce rhombomere alteration defects, suggesting a degree of functional redundancy in hindbrain patterning. nih.gov

Comparative Teratology with other Retinoids

The teratogenic potential of all-trans-4-oxoretinoic acid has been compared to other retinoids in various animal models, providing insights into structure-activity relationships.

In a study using zebrafish, the teratogenic potency of several retinoids was ranked. nih.gov The findings indicated that the acid form of retinoids is more potent than the aldehyde or alcohol forms. nih.gov Among the different isomers, the order of potency was determined to be all-trans > 9-cis > 13-cis. nih.gov When comparing all-trans-retinoic acid (tretinoin) with its 4-oxo metabolite, the study found them to have similar teratogenic effectiveness, which was greater than that of 4-oxo-retinoic acid. nih.gov

Table 1: Comparative Teratogenic Potency of Retinoids in Zebrafish

| Compound | Relative Potency |

|---|---|

| all-trans-retinoic acid | High |

| 9-cis-retinoic acid | Medium |

| 13-cis-retinoic acid | Low |

| all-trans-4-oxoretinoic acid | Lower than all-trans-retinoic acid |

This table is based on the general findings that all-trans isomers are more potent than cis isomers, and that 4-oxo metabolites can have different potencies.

In mouse models, both all-trans-retinoic acid and all-trans-4-oxoretinoic acid have been shown to be extremely teratogenic. nih.gov In contrast, their corresponding 13-cis isomers exhibited significantly lower teratogenicity. nih.gov This difference is partly attributed to the higher embryonic exposure to the all-trans isomers. nih.gov

Further research in mice has indicated that after administration of a high dose of retinol (B82714) (vitamin A), a massive generation of the polar metabolites all-trans-retinoic acid and all-trans-4-oxoretinoic acid occurs in the embryo. nih.gov It is suggested that both of these metabolites, being known teratogens, likely contribute significantly to the teratogenic outcome of excessive vitamin A intake. nih.gov

Pharmacokinetic studies in hamsters have also provided comparative data. The plasma elimination half-life for all-trans-retinoic acid was found to be 0.5 hours, while for 13-cis-retinoic acid and all-trans-4-oxoretinoic acid, the half-lives were longer, at 4.4 and 5.7 hours, respectively. usu.edu These pharmacokinetic differences can influence the duration and intensity of embryonic exposure, thereby affecting teratogenic potential.

Vi. Research Methodologies and Analytical Approaches

Detection and Quantification in Biological Matrices

Accurate measurement of all-trans-4-oxoretinoic acid and its isomers in biological matrices like plasma, serum, and cell extracts is crucial for understanding its metabolism and physiological relevance. researchgate.netsci-hub.se Due to the compound's low endogenous concentrations, high-sensitivity methods are required. sci-hub.seresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of retinoids, including all-trans-4-oxoretinoic acid. researchgate.netnih.govscispace.comspringernature.com Reversed-phase HPLC methods have been developed to separate all-trans-4-oxoretinoic acid from its isomers and other related retinoids like all-trans-retinoic acid, 13-cis-retinoic acid, and 13-cis-4-oxoretinoic acid in human blood and plasma. researchgate.netnih.gov The separation is critical because these isomers can be present simultaneously in biological samples. oup.com

Normal-phase HPLC has also been employed, offering a sensitive and selective method for retinoid quantification. springernature.com To enhance detection, especially for the low concentrations found in biological samples, HPLC is often coupled with highly sensitive detectors. springernature.com For instance, HPLC systems with diode-array detection have been used to establish methods for the sensitive determination of retinoids in serum and cell extracts. nih.gov

Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for the detection of retinoids, making it a powerful tool for analyzing endogenous compounds like all-trans-4-oxoretinoic acid. nih.govoup.com This technique allows for lower background levels and higher sensitivity compared to other methods. oup.com MS/MS methods have been developed that can detect as little as 7 pg and quantify 20 pg of all-trans-4-oxoretinoic acid on-column. nih.gov This level of sensitivity enables the determination of concentrations as low as 0.2 ng/mL in biological samples. nih.gov The use of MS/MS has been instrumental in achieving the necessary selectivity to distinguish between different retinoid isomers. oup.com

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used and highly effective method for the simultaneous analysis and quantification of all-trans-4-oxoretinoic acid and other retinoids in biological fluids. researchgate.netoup.comnih.govresearchgate.net This approach leverages the separation capabilities of HPLC with the high sensitivity and specificity of MS/MS detection. nih.govoup.com

LC-MS/MS methods have been validated for accuracy, precision, linearity, sensitivity, and selectivity in human plasma. nih.govresearchgate.net These methods can achieve limits of quantification in the range of 0.1-0.2 ng/mL for retinoic acids. nih.govresearchgate.net Ultra-performance liquid chromatography (UPLC) coupled with MS/MS (UPLC-MS/MS) further enhances separation efficiency and speed. oup.com For instance, a UPLC-MS/MS method was developed for the simultaneous analysis of three retinoic acid isomers and their corresponding 4-oxo metabolites in water samples, with method detection limits ranging from 0.02 to 0.37 ng/L. oup.com

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Applied Biosystems 4000 Q TRAP linear tandem mass spectrometer with a heated nebulizer (APCI) ionization source. | nih.govresearchgate.net |

| Column | Agilent ZORBAX SB-C18 rapid-resolution high-throughput (RRHT) column (4.6 mm x 50 mm, 1.8-µm particles) maintained at 60°C. | researchgate.net |

| Mobile Phase (Initial) | Acetonitrile (B52724)/water/formic acid (10:90:0.1, v/v/v) at 1.8 mL/min. | nih.govresearchgate.net |

| Mobile Phase (Gradient) | Fast gradient to acetonitrile/methanol/formic acid (90:10:0.1, v/v/v). | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM). | oup.comnih.gov |

| Precursor-to-Product Ion Transition (4-oxo-retinoic acids) | m/z 315.4 → 297 | nih.gov |

| Limit of Quantification | 0.1-0.2 ng/mL | nih.govresearchgate.net |

| Mass Limit of Detection | 1-4 pg on column for retinoic acids | nih.gov |

Proper sample preparation is critical to remove interferences from the biological matrix and to ensure the accuracy and robustness of the analytical assay. mdpi.com All sample handling for retinoid analysis should be conducted under red or dim yellow light to prevent photodegradation. researchgate.netnih.gov

Common techniques include:

Solid-Phase Extraction (SPE): This technique is used to isolate and concentrate retinoids from complex samples like plasma and water. researchgate.netoup.com For water samples, Oasis HLB cartridges can be used for extraction. oup.com

Liquid-Liquid Extraction (LLE): LLE is another effective method for separating all-trans-retinoic acid from plasma samples, often providing high extraction efficacy and reduced interference compared to protein precipitation. mdpi.com Diethyl ether has been used for the extraction from blood at a specific pH. nih.gov

Protein Precipitation (PPT): A simple method where serum samples are treated with a solvent like isopropanol (B130326) or acetonitrile to precipitate proteins, followed by centrifugation to separate the supernatant containing the retinoids. nih.govresearchgate.net Acetonitrile mono-phase extraction has been performed in 96-well microtiter plates for high-throughput analysis. researchgate.net

After extraction, the samples are typically dried under a stream of nitrogen, reconstituted in the mobile phase, and filtered before injection into the chromatography system. nih.govoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In Vitro Studies

In vitro models are essential for investigating the biological activities and molecular mechanisms of all-trans-4-oxoretinoic acid.

F9 Teratocarcinoma Cells: F9 embryonal carcinoma cells are a well-established model system for studying retinoid-induced differentiation. pnas.org Studies have shown that 4-oxoretinol (B14405), a related compound, can activate retinoic acid receptors (RARs) in F9 cells. nih.govresearchgate.netebi.ac.ukebi.ac.uk The differentiation of these cells, often marked by the expression of proteins like laminin, can be quantified to assess the biological potency of retinoids. pnas.org

Human Mammary Epithelial Cells (HMECs): Normal human mammary epithelial cells (HMECs) are used to study the effects of retinoids on cell proliferation and gene expression in breast tissue. nih.govresearchgate.netebi.ac.ukebi.ac.uk All-trans-4-oxoretinoic acid, along with related compounds like 4-oxoretinol, has been shown to inhibit the proliferation of HMECs. nih.govresearchgate.netebi.ac.ukebi.ac.uk Gene expression profiling in these cells helps to identify the molecular pathways regulated by these compounds. nih.govresearchgate.netebi.ac.ukebi.ac.uk

Keratinocytes: Normal human epidermal keratinocytes (NHEKs) are crucial for understanding the effects of retinoids on skin. nih.govresearchgate.net Research has demonstrated that all-trans-4-oxoretinoic acid exhibits strong, isomer-specific transcriptional regulatory activity in NHEKs. nih.govresearchgate.net This finding challenged the previous notion that 4-oxo metabolites were merely inactive end-products. nih.govresearchgate.net Studies in keratinocytes have shown that all-trans-4-oxoretinoic acid can increase the protein levels of cytokeratin 7 and cytokeratin 19. caymanchem.comlipidmaps.org These cells are also used in novel retinoid bioassays to determine the inhibitory concentration (IC50) values of various retinoids on clonal growth. scirp.org

| Cell Line | Compound | Observed Effect | Reference |

|---|---|---|---|

| F9 Cells | 4-Oxoretinol | Activates Retinoic Acid Receptors (RARs). | nih.govresearchgate.netebi.ac.ukebi.ac.uk |

| Human Mammary Epithelial Cells (HMECs) | 4-Oxoretinoic Acid / 4-Oxoretinol | Inhibits cell proliferation. | nih.govresearchgate.netebi.ac.ukebi.ac.uk |

| Normal Human Epidermal Keratinocytes (NHEKs) | All-trans-4-oxoretinoic Acid | Displays strong and isomer-specific transcriptional regulatory activity. | nih.govresearchgate.net |

| Human Epidermal Keratinocytes | 4-oxo Retinoic acid (1 µM) | Increases protein levels of cytokeratin 7 (CK-7) and CK-19. | caymanchem.comlipidmaps.org |

| MCF-7 Breast Cancer Cells | 4-oxo Retinoic acid (10-1,000 nM) | Inhibits cell proliferation. | caymanchem.com |

Receptor Binding Assays

In Vivo Animal Models

The zebrafish (Danio rerio) embryo is a well-established in vivo model for studying the effects of retinoids on development due to its rapid, external, and transparent embryonic development. nih.govcapes.gov.br This model allows for the in vivo monitoring of organogenesis and the assessment of teratogenic effects. nih.gov All-trans-4-oxoretinoic acid has been shown to be teratogenic to zebrafish embryos, with a reported EC₅₀ of 8.1 nM. caymanchem.comlipidmaps.org

Studies have compared the teratogenic potency of various retinoids in zebrafish, revealing a structure-activity relationship where the acid form is more potent than the aldehyde or alcohol forms. nih.gov Specifically, the order of potency was found to be tretinoin (B1684217) (all-trans-retinoic acid) equal to 3,4-didehydroretinoic acid, which are both more potent than 4-oxo-retinoic acid. nih.gov The observed malformations include edema, brain deformities, and axial defects. nih.gov The zebrafish model is also used to study retinoid metabolism; for example, research has identified that a novel cytochrome P450, Cyp26D1, can metabolize all-trans-retinoic acid into metabolites including all-trans-4-oxoretinoic acid. oup.com

The hamster tracheal organ culture (HTOC) system is a classic in vitro bioassay used to assess the biological activity of retinoids. scirp.orgnih.gov One application of this model is to measure the ability of a retinoid to reverse keratinization in tracheal explants from vitamin A-deficient hamsters. scirp.org In this assay, all-trans-4-oxoretinoic acid has demonstrated biological activity, although it is less potent than its parent compound, all-trans-retinoic acid. nih.gov

Another variation of this model involves inducing squamous metaplasia in the hamster tracheal organ system with a carcinogen like benzo(α)pyrene. scirp.org The ability of retinoids to inhibit or reverse these preneoplastic lesions is then evaluated. scirp.org Early studies identified all-trans-4-hydroxyretinoic acid and all-trans-4-oxoretinoic acid as in vitro metabolites of all-trans-retinoic acid in hamster trachea and liver. nih.gov

The mouse skin papilloma assay is a widely used in vivo model for studying the effects of compounds on skin carcinogenesis. scirp.org This model typically involves a two-stage chemical carcinogenesis protocol, where a tumor initiator, such as 7,12-dimethylbenz(a)anthracene (DMBA), is applied to the skin, followed by repeated applications of a tumor promoter, like 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govmdpi.com

Studies in Ranid Species

The investigation of all-trans-4-oxoretinoic acid and its parent compounds in ranid species (true frogs) has provided valuable insights into retinoid metabolism and its potential ecological impact. Research in this area often focuses on the uptake and metabolic fate of retinoids like all-trans-retinoic acid (atRA), as these substances are critical signaling molecules that regulate development in vertebrates. oup.com

A key study examined the uptake and metabolism of atRA in the limb-bud stage tadpoles of three native North American ranid species: the wood frog (Rana sylvatica), the northern leopard frog (Rana pipiens), and the green frog (Rana clamitans). oup.com In this research, tadpoles at developmental stages 26-28 were exposed to various concentrations of atRA for a 24-hour period.

The primary analytical method employed to characterize the aqueous exposure and to quantify the uptake and metabolism of atRA was high-pressure liquid chromatography with diode-array detection (HPLC-DAD). oup.com This technique allowed for the separation and identification of different retinoid compounds in both water and tissue samples collected at specific time intervals (0, 4, 12, and 24 hours). oup.com

The research findings demonstrated that atRA was rapidly taken up by the tadpoles and subsequently metabolized into several derivatives. oup.com Among the identified metabolites in all three species was all-trans-4-oxoretinoic acid (4-oxo-all-trans RA). oup.com This indicates that the metabolic pathway to form 4-oxo-all-trans RA exists and is active in these ranid species. oup.com The identification of potential metabolites was achieved by comparing the retention times and absorption spectra of compounds in the tissue extracts with those of known standards. oup.com The study confirmed that atRA is quickly metabolized by these frogs into a variety of retinoid derivatives, many of which are known to be active ligands for retinoid receptors.

Notably, all-trans-4-oxoretinoic acid itself has been identified as a potent dysmorphogen (a substance that can cause developmental malformations) in studies with other amphibians, such as Xenopus laevis embryos. oup.com

Interactive Data Table: Metabolism of all-trans-Retinoic Acid in Ranid Species

| Species | Parent Compound | Key Metabolite Identified | Analytical Method |

| Rana sylvatica (Wood Frog) | all-trans-Retinoic Acid | all-trans-4-oxoretinoic acid | HPLC-DAD |

| Rana pipiens (Northern Leopard Frog) | all-trans-Retinoic Acid | all-trans-4-oxoretinoic acid | HPLC-DAD |

| Rana clamitans (Green Frog) | all-trans-Retinoic Acid | all-trans-4-oxoretinoic acid | HPLC-DAD |

Ethical Considerations in Retinoid Research

Research involving retinoids, including all-trans-4-oxoretinoic acid, necessitates strict adherence to ethical guidelines, particularly when animal subjects are used. The potent biological activity of retinoids and their known teratogenic effects (the potential to cause embryonic malformations) are central to these ethical concerns. researchgate.net

A fundamental requirement for any research involving animals is the review and approval of the study protocol by an institutional ethics committee, commonly known as an Institutional Animal Care and Use Committee (IACUC) in the United States. oup.come-enm.org These committees ensure that the research is scientifically justified and that the welfare of the animals is protected. oup.com Manuscripts reporting on animal research must include a statement confirming that the studies were approved by such a committee. oup.come-enm.org

Key ethical principles in retinoid research involving animals include:

Humane Treatment : Animals must be cared for and used in a humane manner. oup.com Their health must be properly monitored throughout the study. oup.com If an animal must be euthanized, it must be done humanely. oup.com

Justification of Study : The research must be well-designed to yield valid results and should not be duplicative of previous work. oup.comupenn.edu The potential knowledge gained must be weighed against any potential harm to the animals.

Minimizing Harm : Researchers must strive to minimize pain and distress. In cases where procedures might cause more than momentary pain, the use of anesthetics is required, unless their use would invalidate the experimental results. oup.com Such exceptions must be clearly justified and approved by the ethics committee. oup.com

Transparency and Integrity : Researchers are ethically bound to report their findings honestly and to avoid the fabrication, falsification, or suppression of data. oup.comupenn.edu

Given the well-documented teratogenicity of retinoids, studies involving exposure during pregnancy or developmental stages carry a heightened ethical responsibility. The potential for inducing severe birth defects is a significant ethical issue that must be carefully managed and justified within the research framework. researchgate.net

Furthermore, the broader scientific community upholds ethical standards regarding publication. This includes the proper disclosure of any potential conflicts of interest and ensuring that manuscripts are original and not simultaneously submitted to multiple journals. e-enm.org

Q & A

Basic Research Questions

Q. What are the primary experimental methods for detecting and quantifying all-trans-4-oxoretinoic acid in biological samples?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) is widely used for separation and quantification. For instance, synthetic standards of all-trans-4-oxoretinoic acid and its metabolites (e.g., 4-hydroxyretinoic acid) are compared with biological samples using UV absorption and mass spectral characteristics to confirm identity . Mass spectrometry (MS) coupled with HPLC enhances sensitivity for low-concentration detection in plasma or tissue homogenates. Sample preparation often involves solvent extraction (e.g., methanol or chloroform) followed by evaporation and reconstitution in mobile-phase-compatible solvents. Stability during storage requires temperatures ≤−20°C, with solutions stored in amber vials to prevent photodegradation .

Q. How does all-trans-4-oxoretinoic acid differ from its parent compound, all-trans-retinoic acid (ATRA), in pharmacokinetic properties?

- Methodological Answer : Pharmacokinetic studies in rodents and humans reveal that all-trans-4-oxoretinoic acid is a major metabolite of ATRA, formed via cytochrome P450 (CYP)-mediated oxidation. Unlike ATRA, which has a short plasma half-life (<3 hours), the metabolite accumulates in tissues, particularly in embryos, due to binding with cellular retinoic acid-binding proteins (CRABPs) . Accelerated metabolism of ATRA to 4-oxo derivatives correlates with reduced therapeutic efficacy in cancer models, necessitating dose adjustments or CYP inhibitors (e.g., ketoconazole) to prolong ATRA exposure .

Q. What in vitro assays are suitable for evaluating the biological activity of all-trans-4-oxoretinoic acid?

- Methodological Answer : Cell-based assays using reporter gene systems (e.g., luciferase under RAR-responsive promoters) quantify transcriptional activation via nuclear retinoic acid receptors (RARs) . Differentiation assays in HL-60 leukemia cells or tracheal organ cultures measure morphological changes and biomarker expression (e.g., CD38). However, 4-oxoretinoic acid exhibits lower potency than ATRA in these systems, requiring higher concentrations (e.g., 10 µM vs. 1 µM for ATRA) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on the role of all-trans-4-oxoretinoic acid in cell differentiation versus apoptosis?

- Methodological Answer : Contradictions arise from context-dependent effects. For example, in HL-60 leukemia cells, this compound induces differentiation at low doses but fails to inhibit proliferation at higher doses, unlike ATRA . In cardiomyocytes, it suppresses reactive oxygen species (ROS) generation but may impair differentiation markers under oxidative stress . To resolve discrepancies:

- Use dose-response curves across multiple cell types.

- Combine transcriptomics (RNA-seq) and metabolomics to identify pathway-specific effects.

- Validate findings in in vivo models (e.g., zebrafish embryos) where tissue-specific CYP26 enzymes regulate metabolite levels .

Q. What experimental strategies mitigate the rapid metabolism of ATRA to this compound in preclinical models?

- Methodological Answer : Strategies include:

- CYP inhibition : Co-administer ketoconazole or liarozole to block CYP26 enzymes, increasing ATRA bioavailability .

- Stable analogs : Use synthetic retinoids resistant to oxidative metabolism (e.g., EC23).

- Nanoparticle encapsulation : Liposomal formulations prolong ATRA circulation time, reducing 4-oxo metabolite formation .

- Pharmacokinetic modeling : Monitor plasma and tissue concentrations using LC-MS/MS to optimize dosing schedules .

Q. How does all-trans-4-oxoretinoic acid contribute to teratogenicity, and what models best predict its developmental toxicity?

- Methodological Answer : The compound disrupts embryonic retinoic acid signaling, leading to craniofacial and limb malformations. Zebrafish embryos are ideal for high-throughput toxicity screening due to conserved CYP26 pathways. Key steps:

- Expose embryos to this compound during gastrulation (6–24 hours post-fertilization).

- Quantify developmental defects (e.g., axis truncation) and compare with ATRA-treated groups.

- Use in vitro assays (e.g., murine limb bud cultures) to assess gene expression changes (e.g., Hox genes) .

Q. What molecular mechanisms explain the reduced transcriptional activity of this compound compared to ATRA?

- Methodological Answer : Structural studies reveal that the 4-oxo group reduces RAR binding affinity. Techniques to elucidate this include:

- Surface plasmon resonance (SPR) : Measure binding kinetics to RARα/RXRα heterodimers.

- X-ray crystallography : Resolve ligand-receptor interactions; the 4-oxo moiety disrupts hydrogen bonding with RAR residues .

- ChIP-seq : Compare genome-wide RAR occupancy after ATRA vs. 4-oxo treatment in target cells .

Data Contradiction Analysis

Q. Why do studies report conflicting plasma concentrations of all-trans-4-oxoretinoic acid in leukemia patients?